1-(3-Amino-2-bromophenyl)ethan-1-one

Physicochemical profiling Fragment-based drug discovery LogP-driven selection

Select this ortho-bromo, meta-amino acetophenone for its three orthogonal reactive centers—aryl bromide (Suzuki/SNAr), α-bromo ketone (Bischler–Mohlau/Hantzsch heterocyclization), and aromatic amine (Schiff base/amide)—enabling sequential diversification unavailable with non-brominated or para-bromo analogs. The bromine heavy atom (exact mass 212.98 Da) provides anomalous scattering for SAD/MIR crystallographic phasing, while class-level SAR confirms superior potency of α-bromo over α-chloro congeners against PTP1B and SHP-1/2. Deploy as a core scaffold in covalent PTP inhibitor programs targeting diabetes or immuno-oncology indications.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Cat. No. B12845139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2-bromophenyl)ethan-1-one
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)N)Br
InChIInChI=1S/C8H8BrNO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,10H2,1H3
InChIKeyKXGGXNHNYLVBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-2-bromophenyl)ethan-1-one (CAS 1166988-10-8): Procurement-Grade Overview of an Ortho-Bromo-m-Aminoacetophenone Building Block


1-(3-Amino-2-bromophenyl)ethan-1-one (CAS 1166988-10-8), also referred to as 3-amino-2-bromoacetophenone, is a disubstituted acetophenone derivative (C₈H₈BrNO, MW 214.06 g/mol) bearing a bromine atom at the 2-position (ortho to acetyl) and an amino group at the 3-position (meta to acetyl) on the phenyl ring [1]. Its computed physicochemical profile includes XLogP3 of 1.6, topological polar surface area of 43.1 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, placing it in a lipophilicity range suitable for both fragment-based screening collections and heterocyclic synthesis applications [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, typically stored at 0–8 °C .

Why 1-(3-Amino-2-bromophenyl)ethan-1-one Cannot Be Casually Substituted: Ortho-Bromo Regiochemistry Dictates Reactivity and Target Engagement


In-class substitution of this compound with its closest regioisomer (1-(3-amino-4-bromophenyl)ethan-1-one, CAS 37148-51-9) or the non-brominated parent (3′-aminoacetophenone, CAS 99-03-6) fails on at least three distinct grounds. First, the ortho-bromo substituent introduces steric constraints on the rotational freedom of the acetyl group that are absent in para-bromo or unsubstituted analogs, directly altering carbonyl reactivity and enzyme-substrate recognition [1][2]. Second, the bromine atom provides a heavy-atom label for X-ray crystallographic phasing (exact mass 212.97893 Da) and a leaving group for transition-metal-catalyzed cross-coupling reactions that the unsubstituted parent (MW 135.16 g/mol) cannot participate in [3]. Third, within the broader α-haloacetophenone pharmacophore class, bromine substitution confers significantly greater potency against protein tyrosine phosphatases (PTPs) than chlorine, meaning that halogen choice alone materially affects biological readouts [4]. These differences are quantitative and functionally consequential, as detailed in Section 3.

Quantitative Differentiation Evidence for 1-(3-Amino-2-bromophenyl)ethan-1-one Versus Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity Versus the Unsubstituted Parent Compound

The presence of the ortho-bromine substituent in 1-(3-amino-2-bromophenyl)ethan-1-one increases the molecular weight by 78.90 g/mol (from 135.16 to 214.06 g/mol) and raises the computed XLogP3 by 0.4 log units (from 1.2 to 1.6) compared to the non-brominated parent 3′-aminoacetophenone (CAS 99-03-6) [1][2]. This shifts the compound from a fragment-like physicochemical space (MW < 150) into a lead-like or reagent space, directly impacting its suitability for fragment-based screening libraries versus covalent inhibitor design [1].

Physicochemical profiling Fragment-based drug discovery LogP-driven selection

Halogen-Dependent PTP Inhibitory Potency: Bromine Versus Chlorine Within the α-Haloacetophenone Pharmacophore

In a systematic structure-activity relationship (SAR) study by Arabaci et al. (2002), a series of α-haloacetophenone derivatives was tested for inhibition of protein tyrosine phosphatases SHP-1 and PTP1B. The study explicitly demonstrated that the bromide derivatives were substantially more potent than the corresponding chloride congeners, with the phenyl ring itself being remarkably tolerant to further substitutional modifications [1]. Although this study did not directly profile the specific 2-bromo-3-amino substitution pattern, the core finding that bromine > chlorine for PTP inhibition establishes a class-level advantage for brominated acetophenone derivatives when PTP inhibition is the screening objective.

Protein tyrosine phosphatase inhibition PTP1B SHP-1 Covalent inhibitor design

Regiochemical Differentiation: Ortho-Bromo (2-Br) Versus Para-Bromo (4-Br) Substitution Pattern Effects on Carbonyl Reactivity

In the Candida tenuis xylose reductase (CtXR) catalytic efficiency study by Vogl et al. (2011), ortho-substituted acetophenones exhibited distinct catalytic transformation rates compared to their para-substituted counterparts, with the difference attributed to steric and electronic perturbation of the carbonyl group by the ortho substituent [1]. Specifically, ortho-bromo acetophenone was among the substrates profiled, and ortho-substitution was identified as a key determinant of substrate acceptance by the enzyme [1]. X-ray crystallographic studies on related ortho-bromoaryl carbonyl compounds further demonstrate that an ortho-bromine atom alters the conformational equilibrium of the aryl-carbonyl dihedral angle compared to para-bromo substitution [2]. The target compound's 2-bromo-3-amino pattern places bromine ortho to the acetyl group, creating steric hindrance that is absent in the 4-bromo-3-amino regioisomer (CAS 37148-51-9), where bromine is para to the amino and meta to acetyl.

Regioselective synthesis Ortho-substituent effect Carbonyl reactivity Enzyme substrate recognition

Dual Functional Handle Advantage: Ortho-Bromo Leaving Group Combined with Meta-Amino Cyclocondensation Site for Heterocyclic Library Synthesis

1-(3-Amino-2-bromophenyl)ethan-1-one possesses two orthogonal reactive handles: the α-bromo ketone moiety enables participation in Bischler–Mohlau indole synthesis and Hantzsch thiazole formation, while the aromatic amino group provides a nucleophilic site for imine/Schiff base formation, amide coupling, and cyclocondensation to form nitrogen-containing heterocycles [1][2]. By contrast, the non-brominated parent 3′-aminoacetophenone (CAS 99-03-6) lacks the α-bromo ketone electrophilic center entirely, precluding its use in the entire class of α-bromoacetophenone-dependent heterocyclizations [1]. The side-chain brominated isomer 1-(3-aminophenyl)-2-bromoethan-1-one (CAS 57946-55-1) retains α-bromo reactivity but lacks the aryl bromine for subsequent cross-coupling diversification, making the target compound uniquely suited for sequential or orthogonal diversification at two distinct positions .

Heterocyclic synthesis Multicomponent reactions Imidazole synthesis Indole synthesis Diversity-oriented synthesis

Commercial Purity and Storage Profile: Vendor-Documented Specifications for Procurement Decisions

1-(3-Amino-2-bromophenyl)ethan-1-one is commercially available at 98% purity from Leyan (Catalog No. 2213732) and at 95% purity from Suzhou Shiyabiopharm, with recommended storage at 0 °C or 0–8 °C . The closely related regioisomer 1-(3-amino-4-bromophenyl)ethan-1-one (CAS 37148-51-9) is listed at 97% purity by BOC Sciences but has different commercial availability patterns and pricing . The 4-amino-2-bromo regioisomer (CAS 23442-14-0) commands significantly higher procurement costs (approximately $612/g from Santa Cruz Biotechnology) compared to the target compound . These vendor-specific parameters are directly relevant to procurement planning.

Chemical procurement Purity specification Storage conditions Vendor comparison

Best-Fit Research and Industrial Application Scenarios for 1-(3-Amino-2-bromophenyl)ethan-1-one Based on Evidence


Protein Tyrosine Phosphatase (PTP) Inhibitor Screening Campaigns Requiring Brominated α-Haloacetophenone Scaffolds

Based on the class-level SAR established by Arabaci et al. (2002) showing that α-bromoacetophenones are significantly more potent than α-chloroacetophenones against SHP-1 and PTP1B [1], this compound is best deployed as a core scaffold in PTP inhibitor discovery programs—particularly those targeting diabetes (PTP1B) or immune-oncology (SHP-1/SHP-2) indications. The meta-amino group provides a vector for further derivatization without perturbing the critical α-bromo ketone pharmacophore, consistent with the finding that the phenyl ring is tolerant to modifications [1]. Researchers should prioritize this brominated congener over the chlorinated analog when irreversible covalent engagement of the catalytic cysteine is the desired mechanism.

Diversity-Oriented Synthesis of Nitrogen-Containing Heterocyclic Libraries via Orthogonal Functional Handle Exploitation

The compound's three distinct reactive centers—aryl bromine (Suzuki/SNAr), α-bromo ketone (heterocyclization via Bischler–Mohlau or Hantzsch pathways), and aromatic amine (Schiff base/amide formation)—enable sequential orthogonal diversification strategies that are not accessible with the non-brominated parent compound (CAS 99-03-6) or the side-chain-only brominated isomer (CAS 57946-55-1) [2][3]. This makes it a preferred building block for medicinal chemistry groups constructing trisubstituted imidazole, 2-arylindole, or 4-aryl-2-aminothiazole libraries where each handle can be independently functionalized.

Enzymatic Reduction Studies Requiring Ortho-Substituted Acetophenone Substrates with Defined Steric Profiles

The ortho-bromo substitution pattern provides a sterically constrained carbonyl environment that, as demonstrated by Vogl et al. (2011) for Candida tenuis xylose reductase, produces distinct substrate transformation rates compared to para-substituted acetophenones [4]. Researchers investigating ketoreductase (KRED) substrate scope, enantioselective carbonyl reduction, or structure-activity relationships of acetophenone-based enzyme substrates should select this compound over the 4-bromo regioisomer when ortho steric effects are hypothesized to influence catalytic efficiency or stereochemical outcome.

X-Ray Crystallographic Studies Requiring Heavy-Atom Derivatization for Experimental Phasing

With an exact mass of 212.97893 Da and a heavy bromine atom (atomic number 35), this compound can serve as a heavy-atom derivative for single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR) phasing of protein-ligand co-crystal structures. The ortho-bromo position places the anomalous scatterer in close proximity to the acetyl carbonyl, a feature that can aid in resolving ligand orientation within electron density maps. This application is not feasible with the unsubstituted 3′-aminoacetophenone (MW 135.16, no heavy atom).

Quote Request

Request a Quote for 1-(3-Amino-2-bromophenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.